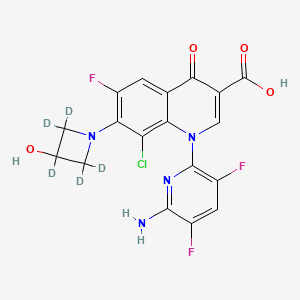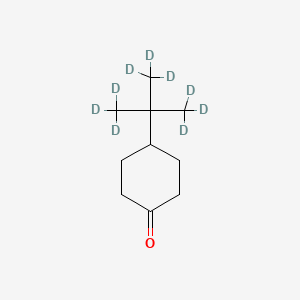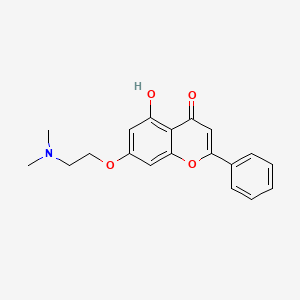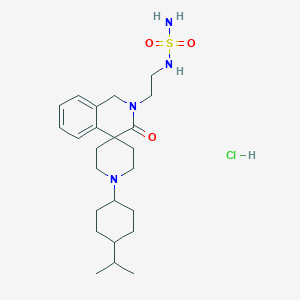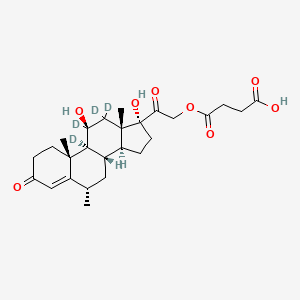
Apn-peg4-bcn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apn-peg4-bcn is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) due to its high reactivity and bioorthogonal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Apn-peg4-bcn is synthesized through a series of chemical reactions that involve the coupling of BCN and PEG units. The synthesis typically starts with the preparation of BCN, which is then reacted with a PEG derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
Apn-peg4-bcn undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The PEG chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Major Products Formed
Triazole Linkages: Formed through SPAAC reactions, these linkages are stable and bioorthogonal.
Substituted PEG Derivatives: Formed through substitution reactions, these derivatives have various functional groups attached to the PEG chain.
Wissenschaftliche Forschungsanwendungen
Apn-peg4-bcn has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Apn-peg4-bcn involves its bioorthogonal reactivity, which allows it to selectively conjugate with biomolecules. The BCN moiety undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This property makes it an ideal linker for the synthesis of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apn-peg4-pfp: Another PEG-based linker used in bioconjugation.
Apn-peg4-nhs: A PEG linker with an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.
Uniqueness
Apn-peg4-bcn stands out due to its BCN moiety, which provides high reactivity and specificity in SPAAC reactions. This makes it particularly useful in applications requiring bioorthogonal chemistry and stable linkages .
Eigenschaften
Molekularformel |
C31H39N3O7 |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29? |
InChI-Schlüssel |
MCBNMMAFMMPZRN-ULJKERAFSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


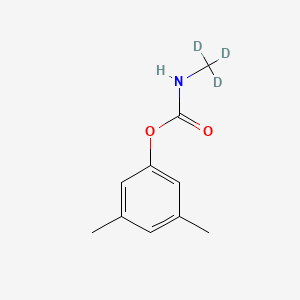
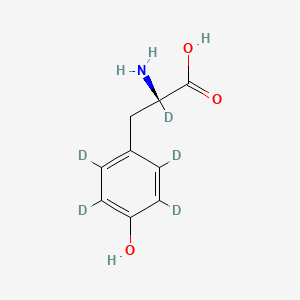
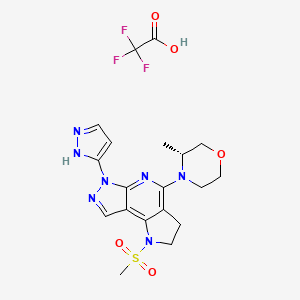
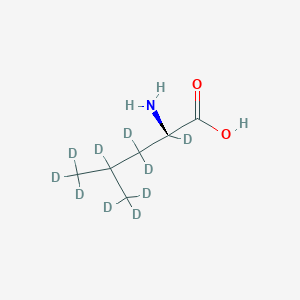
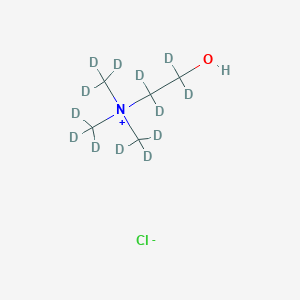
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
